molecular formula C14H19BO3 B2957591 2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246779-62-2

2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2957591
CAS No.: 2246779-62-2
M. Wt: 246.11
InChI Key: UPWYEWDEBPZMJX-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound that likely contains a benzofuran moiety . Benzofuran is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds involves complex reactions, demonstrating the versatility and reactivity of dihydrobenzofuran derivatives. For instance, one study described the preparation of a compound through the reaction of 1-(hex-1-yn-1-yl­oxy)-3-methyl­benzene with 4,4,5,5-tetra­methyl-1,3,2-dioxaborolane under specific conditions, highlighting the intricate synthesis processes involved in creating these chemicals (Kaixiao Li & Xiao‐Juan Wang, 2016).

Biological Evaluation and Potential Antitumor Agents

Dihydrobenzofuran lignans and related compounds have been evaluated for their potential anticancer activity. A study synthesized a series of these compounds and assessed their effects on various human tumor cell lines. The research found that certain derivatives exhibited promising activity, particularly against leukemia and breast cancer cell lines, suggesting their potential as antitumor agents that inhibit tubulin polymerization (L. Pieters et al., 1999).

Applications in Organic Synthesis and Material Science

Research into dihydrobenzofuran derivatives extends into organic synthesis and material science, exploring their utility in creating complex molecules and materials with unique properties. For example, studies have focused on the development of polymers and other materials through reactions involving these compounds, demonstrating their broad applicability in synthesizing new materials with potential technological applications (H. Oka et al., 2001).

Catalytic and Reductive Processes

The reactivity of dihydrobenzofuran derivatives has been harnessed in catalytic and reductive processes, offering pathways to achieve specific chemical transformations. Studies have detailed how these compounds can be used in catalyzing the reduction of ketones, showcasing their role in facilitating complex chemical reactions (Ian P Query et al., 2011).

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWYEWDEBPZMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCOC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246779-62-2
Record name 2-(2,3-dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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